Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate
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Description
- IUPAC Name : 2-Thiophenecarboxylic acid, 3-[[4-(1,1-dimethylethyl)benzoyl]amino]-4-methyl-, methyl ester
Molecular Structure Analysis
The molecular structure of Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate consists of a thiophene ring with a tert-butylbenzoyl group and a methyl ester. The tert-butyl group provides steric hindrance, affecting its reactivity and stability .
Chemical Reactions Analysis
- Free Radical Bromination : Benzylic positions are susceptible to free radical bromination. The tert-butyl group can stabilize the resulting radical intermediate .
- Nucleophilic Substitution : Benzylic halides can undergo nucleophilic substitution reactions. The tert-butyl group enhances the electrophilicity of the benzylic carbon .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This compound may participate in click chemistry reactions using water-soluble ligands like BTTAA or BTTES .
Scientific Research Applications
Catalysis and Asymmetric Synthesis
One area of application involves the use of related compounds in catalysis and asymmetric synthesis. For instance, tert-butylmethylphosphino groups have been incorporated into ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the efficient preparation of chiral pharmaceutical ingredients, showcasing the utility of such compounds in facilitating enantioselective reactions (Imamoto et al., 2012).
Material Science and Solar Cells
In the field of material science, specifically in the development of organic solar cells (OSCs), compounds with thiophene units have been explored for their solubility properties and interactions in ternary blend sets. These studies aim to achieve effective nonchlorinated solvents for OSCs, with significant findings on the power conversion efficiency and the formation of cubic bimolecular crystal structures in blend films, which are crucial for enhancing the efficiency and eco-friendliness of OSCs (Kumari et al., 2018).
Organic Synthesis and Polymerization
The synthesis and characterization of alkali-metal compounds stabilized by aryloxo groups demonstrate the versatility of related compounds in organic synthesis. These compounds have shown efficiency in initiating the ring-opening polymerization of l-lactide, leading to polymers with high molecular weights, which is valuable for the production of biodegradable plastics and other polymeric materials (Jie et al., 2011).
Pharmaceutical Chemistry and Drug Design
The development of dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor agents highlights the pharmaceutical applications of compounds containing tert-butyl groups. These inhibitors are designed to target multiple enzymes involved in nucleotide biosynthesis, showing potential as effective cancer therapies (Gangjee et al., 2000).
properties
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-11-10-23-15(17(21)22-5)14(11)19-16(20)12-6-8-13(9-7-12)18(2,3)4/h6-10H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFDYBIHIRFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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